molecular formula C16H32O8 B14387240 2-Methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane CAS No. 88099-81-4

2-Methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane

Cat. No.: B14387240
CAS No.: 88099-81-4
M. Wt: 352.42 g/mol
InChI Key: NEJOVGOMZSYNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane is a cyclic ether compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane typically involves the cyclization of linear polyethers. The process often requires specific catalysts and controlled reaction conditions to ensure the formation of the desired cyclic structure. Common reagents used in the synthesis include alkyl halides and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of cyclic ethers and their reactivity.

    Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery vehicle.

    Industry: The compound is used in the development of advanced materials and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 2-Methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane exerts its effects involves its interaction with specific molecular targets. The compound can form complexes with metal ions and other molecules, influencing various biochemical pathways. Its cyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12,15,18,21-Heptaoxatricosan-1-ol: Another cyclic ether with a similar structure but different functional groups.

    2-Methyl-2-propanyl 1-hydroxy-3,6,9,12,15,18-hexaoxahenicosan-21-oate: A related compound with a similar backbone but different substituents.

Uniqueness

2-Methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane is unique due to its specific cyclic structure and the presence of multiple ether linkages. This gives it distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

88099-81-4

Molecular Formula

C16H32O8

Molecular Weight

352.42 g/mol

IUPAC Name

2-methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane

InChI

InChI=1S/C16H32O8/c1-16-23-14-12-21-10-8-19-6-4-17-2-3-18-5-7-20-9-11-22-13-15-24-16/h16H,2-15H2,1H3

InChI Key

NEJOVGOMZSYNHQ-UHFFFAOYSA-N

Canonical SMILES

CC1OCCOCCOCCOCCOCCOCCOCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.